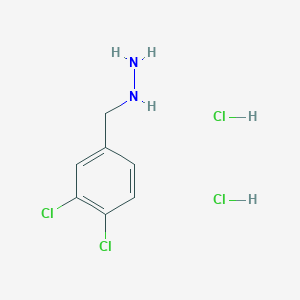

(3,4-Dichlorobenzyl)hydrazine dihydrochloride

Description

Properties

IUPAC Name |

(3,4-dichlorophenyl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2.2ClH/c8-6-2-1-5(4-11-10)3-7(6)9;;/h1-3,11H,4,10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXDMKYLGBYRNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CNN)Cl)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: (3,4-Dichlorobenzyl)hydrazine Dihydrochloride

Target Class: Irreversible SSAO/VAP-1 Inhibitor Primary Application: Anti-inflammatory & Anti-fibrotic Drug Discovery

Executive Summary & Chemical Identity

(3,4-Dichlorobenzyl)hydrazine dihydrochloride is a potent, small-molecule hydrazine derivative utilized primarily as an irreversible inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO) , also known as Vascular Adhesion Protein-1 (VAP-1) . Unlike standard Monoamine Oxidase (MAO) inhibitors, the addition of the 3,4-dichloro substituents on the benzyl ring modulates lipophilicity and enzyme active-site fit, making it a critical probe for distinguishing between MAO-B and SSAO activity in complex biological tissues.

Physicochemical Profile

| Property | Data |

| IUPAC Name | [(3,4-Dichlorophenyl)methyl]hydrazine dihydrochloride |

| Molecular Formula | C₇H₈Cl₂N₂[1][2][3] · 2HCl |

| Molecular Weight | 263.98 g/mol (Salt); 191.06 g/mol (Free Base) |

| Solubility | Water (>50 mM), DMSO (>100 mM), Methanol |

| Appearance | White to off-white crystalline solid |

| Stability | Hygroscopic; susceptible to oxidation in solution (prepare fresh) |

Mechanism of Action: The "Suicide" Inhibition

The therapeutic value of (3,4-Dichlorobenzyl)hydrazine lies in its ability to covalently disable SSAO/VAP-1. SSAO is a copper-containing amine oxidase that utilizes a unique cofactor: Topaquinone (TPQ) .

The Molecular Trap

-

Recognition: The compound mimics the structure of physiological substrates (like benzylamine or methylamine) and enters the enzymatic channel of VAP-1.

-

Nucleophilic Attack: The terminal nitrogen of the hydrazine moiety performs a nucleophilic attack on the C5 carbonyl of the TPQ cofactor.

-

Covalent Locking: Unlike natural substrates which release the cofactor after hydrolysis, the hydrazine forms a stable hydrazone adduct with TPQ.

-

Irreversibility: This covalent bond prevents the cofactor from re-oxidizing, permanently disabling the enzyme (suicide inhibition).

Biological Consequence

Inhibition of VAP-1 blocks two critical pathological pathways:

-

Leukocyte Trafficking: VAP-1 mediates the adhesion of lymphocytes to endothelial cells. Inhibition reduces immune cell infiltration in inflamed tissues.

-

Oxidative Stress: The enzymatic reaction of VAP-1 produces H₂O₂ and toxic aldehydes (e.g., acrolein). Blocking this reduces local oxidative damage.

Figure 1: Mechanism of irreversible VAP-1 inhibition via Topaquinone (TPQ) adduct formation.

Experimental Protocol: Chemical Synthesis

Note: Hydrazines are toxic and potential carcinogens. All procedures must be performed in a fume hood.

Rationale

Direct alkylation of hydrazine is used to prevent over-alkylation. A large excess of hydrazine hydrate is employed to favor the mono-alkylated product over the N,N-dibenzyl species.

Step-by-Step Methodology

Reagents:

-

3,4-Dichlorobenzyl chloride (1.0 eq)

-

Hydrazine hydrate (64-65% in water) (10.0 eq) – Excess drives stoichiometry.

-

Ethanol (Absolute)

-

Conc. HCl / Diethyl Ether (for salt formation)

Workflow:

-

Addition: Dissolve hydrazine hydrate (10 eq) in ethanol (5 volumes relative to benzyl chloride) in a round-bottom flask. Heat to reflux (approx. 78°C).

-

Dropwise Injection: Dissolve 3,4-dichlorobenzyl chloride (1 eq) in a minimal amount of ethanol. Add this solution dropwise to the refluxing hydrazine over 1 hour.

-

Why? Slow addition into excess hydrazine prevents the product from reacting with another molecule of benzyl chloride (dimerization).

-

-

Reflux: Continue reflux for 3 hours. Monitor via TLC (System: 5% MeOH in DCM).

-

Workup (Free Base):

-

Evaporate ethanol under reduced pressure.

-

Resuspend residue in water and extract with Dichloromethane (DCM) (3x).

-

Wash organic layer with brine, dry over Na₂SO₄, and evaporate to yield the oily free base.

-

-

Salt Formation (Dihydrochloride):

-

Dissolve the oil in diethyl ether.

-

Place in an ice bath (0°C).

-

Slowly bubble dry HCl gas or add 4M HCl in dioxane dropwise until precipitation is complete.

-

Filter the white solid and wash with cold ether.

-

-

Recrystallization: Recrystallize from Ethanol/Ether to remove trace hydrazine hydrochloride.

Figure 2: Synthesis workflow emphasizing excess hydrazine to prevent dimerization.

Validation Assay: Fluorometric SSAO Activity

To verify the biological activity of the synthesized compound, a fluorometric assay using Amplex Red is the industry standard. This assay measures H₂O₂ generation, a byproduct of SSAO activity.

Protocol Parameters

-

Enzyme Source: Recombinant human VAP-1 or rat adipose tissue microsomes (rich in SSAO).

-

Substrate: Benzylamine (Specific for SSAO, poor for MAO).

-

Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

Workflow

-

Pre-Incubation (Critical):

-

Mix Enzyme + (3,4-Dichlorobenzyl)hydrazine (various concentrations, e.g., 1 nM – 10 µM) in Phosphate Buffer (pH 7.4).

-

Incubate at 37°C for 30 minutes .

-

Why? Hydrazines are mechanism-based inhibitors.[4] They require time to form the covalent bond with the cofactor before substrate is added.

-

-

Reaction Initiation:

-

Add Substrate Mix: Benzylamine (1 mM final) + Amplex Red (50 µM) + HRP (1 U/mL).

-

-

Kinetic Read:

-

Measure fluorescence (Ex 530 nm / Em 590 nm) every 60 seconds for 30 minutes.

-

-

Data Analysis:

-

Calculate the slope (Vmax) of the linear portion.

-

Plot % Inhibition vs. Log[Inhibitor] to determine IC50.

-

Safety & Handling

-

Toxicity: Hydrazines are suspected carcinogens and hepatotoxins. Use double-gloving (Nitrile) and handle only in a certified fume hood.

-

Stability: The dihydrochloride salt is stable at -20°C if desiccated. Solutions in water or buffer are unstable due to auto-oxidation and should be used within 4 hours of preparation.

-

Incompatibility: Avoid contact with strong oxidizing agents and aldehydes (unless intended for hydrazone formation).

References

-

Lyles, G. A. (1996). Mammalian plasma and tissue-bound semicarbazide-sensitive amine oxidases: biochemical, pharmacological and toxicological aspects. International Journal of Biochemistry & Cell Biology. Link

-

Lizcano, J. M., et al. (1996).[5] Inhibition of bovine lung semicarbazide-sensitive amine oxidase (SSAO) by some hydrazine derivatives.[5][6][7] Biochemical Pharmacology.[5] Link

-

Dunkel, P., et al. (2011). Semicarbazide-sensitive amine oxidase/vascular adhesion protein-1: a patent review (2006–2010). Expert Opinion on Therapeutic Patents. Link

-

O'Sullivan, J., et al. (2004). Semicarbazide-sensitive amine oxidases: enzymes with quite a lot to do. Neurotoxicology. Link

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: Hydrazine derivatives.Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. discoveryjournals.org [discoveryjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of semicarbazide-sensitive amine oxidase (SSAO) inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of bovine lung semicarbazide-sensitive amine oxidase (SSAO) by some hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

discovery and history of (3,4-Dichlorobenzyl)hydrazine dihydrochloride

The following technical guide details the chemical identity, synthesis, mechanism of action, and experimental utility of (3,4-Dichlorobenzyl)hydrazine dihydrochloride , a specialized hydrazine derivative utilized primarily as a chemical probe for copper-containing amine oxidases.[1]

Executive Summary

(3,4-Dichlorobenzyl)hydrazine dihydrochloride is a potent, mechanism-based inhibitor belonging to the benzylhydrazine class.[1] Historically developed during Structure-Activity Relationship (SAR) campaigns targeting Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) and Lysyl Oxidase (LOX) , this compound serves as a critical tool for elucidating the role of primary amine oxidases in inflammation, fibrosis, and vascular adhesion.[1] Unlike non-selective hydrazine inhibitors (e.g., phenelzine), the 3,4-dichloro substitution pattern enhances lipophilicity and metabolic stability, making it a valuable probe for in vitro enzymatic assays and a reference standard in the development of novel anti-inflammatory therapeutics.[1]

Chemical Identity & Physicochemical Properties[1][2]

| Property | Specification |

| IUPAC Name | [(3,4-Dichlorophenyl)methyl]hydrazine dihydrochloride |

| Common Name | (3,4-Dichlorobenzyl)hydrazine 2HCl |

| CAS Number | 2044707-08-4 (Dihydrochloride) / 91467-53-7 (HCl) |

| Molecular Formula | C₇H₈Cl₂N₂[1] · 2HCl |

| Molecular Weight | 263.98 g/mol (Dihydrochloride) |

| Solubility | Highly soluble in Water, DMSO; slightly soluble in Ethanol |

| Appearance | White to off-white crystalline solid |

| Purity Standard | >98% (HPLC, Titration) |

| Storage | -20°C, Desiccated, Inert Atmosphere (Hygroscopic) |

Discovery & Historical Context

The Amine Oxidase Inhibitor Era

The discovery of (3,4-Dichlorobenzyl)hydrazine is rooted in the mid-20th-century effort to develop inhibitors for Monoamine Oxidase (MAO) and subsequently, the copper-containing amine oxidases (CuAOs).[1]

-

Early Hydrazines (1950s): Simple hydrazines like iproniazid were found to inhibit MAO, treating depression but causing severe hepatotoxicity.[1]

-

Differentiation of Oxidases (1970s-1980s): Researchers distinguished between flavin-dependent MAOs (mitochondrial) and copper/quinone-dependent amine oxidases (SSAO/VAP-1, LOX).[1]

-

The Selectivity Challenge: Simple alkylhydrazines were too non-selective.[1] The introduction of the benzyl group provided steric bulk that favored the active site of SSAO over MAO.[1]

-

Optimization (1990s-Present): The 3,4-dichloro substitution was introduced to modulate the electronic properties of the aromatic ring.[1] The electron-withdrawing chlorine atoms lower the pKa of the hydrazine group and block metabolic oxidation at the para-position, enhancing the compound's stability and potency as a "suicide substrate" for the Topa Quinone (TPQ) cofactor found in SSAO.[1]

Mechanism of Action: Suicide Inhibition

(3,4-Dichlorobenzyl)hydrazine acts as a mechanism-based irreversible inhibitor (suicide inactivator) of copper-containing amine oxidases.[1]

The TPQ-Hydrazone Adduct

The core mechanism involves the covalent modification of the enzyme's cofactor, 2,4,5-trihydroxyphenylalanine quinone (TPQ) .[1]

-

Recognition: The inhibitor enters the active site, mimicking the natural substrate (primary amines like methylamine).[1]

-

Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the C5 carbonyl of the TPQ cofactor.[1]

-

Irreversible Binding: Unlike a substrate which is hydrolyzed to release the aldehyde, the hydrazine forms a stable hydrazone adduct with the cofactor.[1]

-

Inactivation: The enzyme is permanently locked in this reduced state and cannot re-oxidize, halting the catalytic cycle.[1]

Pathway Visualization

Figure 1: Mechanism of suicide inhibition.[1] The hydrazine moiety covalently binds to the TPQ cofactor, permanently inactivating the enzyme.[1]

Synthesis & Manufacturing

The synthesis is a straightforward nucleophilic substitution (SN2) reaction, typically performed under inert conditions to prevent oxidation of the hydrazine product.[1]

Synthetic Route[1]

-

Starting Material: 3,4-Dichlorobenzyl chloride.[1]

-

Reagent: Hydrazine hydrate (excess to prevent bis-alkylation).

-

Solvent: Ethanol or Methanol.[1]

-

Workup: Acidification with HCl gas/ether to precipitate the stable dihydrochloride salt.

Synthesis Diagram

Figure 2: Synthetic pathway for the production of the dihydrochloride salt.

Experimental Protocols

Note: All protocols must be validated in your specific laboratory context.

SSAO/VAP-1 Inhibition Assay (Fluorometric)

Objective: Determine the IC50 of (3,4-Dichlorobenzyl)hydrazine against human recombinant VAP-1.[1]

Reagents:

-

Buffer: 100 mM HEPES, pH 7.4.

-

Substrate: Benzylamine (1 mM final) or Amplex Red kit.[1]

-

Enzyme: Recombinant human SSAO/VAP-1.[1]

-

Detection: Horseradish Peroxidase (HRP) + Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).[1]

Protocol:

-

Preparation: Dissolve (3,4-Dichlorobenzyl)hydrazine dihydrochloride in DMSO to make a 10 mM stock. Serial dilute in HEPES buffer.

-

Pre-incubation: Add 10 µL of inhibitor (various concentrations) to 40 µL of enzyme solution. Incubate at 37°C for 30 minutes. Crucial Step: Mechanism-based inhibitors require pre-incubation to form the covalent adduct.[1]

-

Reaction Start: Add 50 µL of Substrate/HRP/Amplex Red mix.

-

Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) kinetically for 60 minutes.

-

Analysis: Calculate the slope (velocity) of the linear portion. Plot % Inhibition vs. Log[Inhibitor] to determine IC50.[1]

Expected Results:

-

IC50: Typically in the low nanomolar to micromolar range (< 1 µM), depending on the specific enzyme source and pre-incubation time.[1]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Potential Carcinogen (Hydrazine derivative).[1]

-

PPE: Nitrile gloves, safety goggles, lab coat.[1] Work in a fume hood.

-

Stability: Hygroscopic.[1] Store in a tightly sealed container with desiccant at -20°C. Solutions in DMSO are stable for 1 month at -20°C.[1]

References

-

PubChem Compound Summary. (2023). (3,4-Dichlorophenyl)hydrazine and derivatives. National Center for Biotechnology Information.[1] Link[1]

-

O'Sullivan, J. et al. (2015).[1] Semicarbazide-sensitive amine oxidases: enzymes with quite a lot to do. Neurotoxicology. Link(Contextual reference for SSAO inhibitors)

-

Foot, J.S. et al. (2013).[1] The discovery and development of selective SSAO/VAP-1 inhibitors for the treatment of inflammation. Progress in Medicinal Chemistry. Link

-

Organic Syntheses. (1941).[1] General methods for Hydrazine Synthesis. Org. Syn. Coll. Vol. 1. Link(Methodological grounding)

Sources

spectroscopic data for (3,4-Dichlorobenzyl)hydrazine dihydrochloride (NMR, IR, MS)

[1]

Substance Identification & Core Properties

This compound functions primarily as a "linker" moiety, introducing a substituted benzyl group via a hydrazine handle. The dihydrochloride salt form is preferred for its superior stability against oxidation compared to the free base.

| Parameter | Specification |

| IUPAC Name | [(3,4-Dichlorophenyl)methyl]hydrazine dihydrochloride |

| CAS Number | 2044707-08-4 (Specific to 2HCl salt); 91467-53-7 (Free base/HCl) |

| Molecular Formula | |

| Molecular Weight | 263.98 g/mol (Salt); 191.06 g/mol (Free Base) |

| Physical State | White to off-white crystalline solid |

| Solubility | High in Water, DMSO, Methanol; Insoluble in non-polar organics ( |

Synthesis & Fragmentation Logic

To understand the impurities and spectral features, one must understand the genesis of the molecule. The standard synthesis involves the nucleophilic substitution of 3,4-dichlorobenzyl chloride with excess hydrazine hydrate.

Critical Quality Attribute (CQA): The most common impurity is the bis-alkylated species (where one hydrazine molecule reacts with two benzyl chlorides). This is detected via MS (dimer mass) and NMR (symmetry).

Figure 1: Synthesis pathway and primary mass spectrometric fragmentation logic.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

Protocol: Dissolve ~10 mg of sample in 0.6 mL DMSO-d6 .

Note: Do not use

| Chemical Shift ( | Multiplicity | Integral | Assignment | Diagnostic Note |

| 10.0 - 8.5 | Broad Singlet | 4-5H | Salt Signature. Highly variable width. Disappears on | |

| 7.75 | Doublet ( | 1H | Ar- | Isolated proton between Cl and alkyl group. |

| 7.68 | Doublet ( | 1H | Ar- | Ortho to C4-Cl. |

| 7.45 | Doublet of Doublets | 1H | Ar- | Coupling to C5 ( |

| 4.15 | Singlet | 2H | Purity Check. Shifts from ~3.8 ppm (free base) to ~4.15 ppm (salt) due to deshielding by cationic nitrogen. |

-

Benzylic Carbon: ~50-52 ppm.

-

Aromatic Carbons: Six signals in the region 128-135 ppm. The C-Cl carbons will appear as low-intensity quaternary signals.

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

| Wavenumber ( | Vibration Mode | Structural Insight |

| 2600 - 3200 | Very broad, strong band characteristic of amine/hydrazine salts. Obscures aromatic C-H. | |

| 1580, 1470 | Confirms benzene ring integrity. | |

| 1030 - 1050 | Aliphatic C-N bond. | |

| 800 - 600 | Strong bands indicating polychlorinated aromatic system. |

C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact).

-

Molecular Ion (

):-

Free Base: 190 (100%), 192 (64%), 194 (10%).

-

Note: In ESI+, you will observe

at m/z 191/193/195 . The HCl does not appear in the mass spectrum itself, but the chloride counter-ion may be seen in negative mode (

-

-

Isotopic Pattern (Critical for Validation): The presence of two chlorine atoms dictates a specific isotopic abundance ratio of roughly 9:6:1 for

. Any deviation suggests dechlorination or impurities. -

Fragmentation (EI):

-

m/z 190 (Parent)

-

m/z 159 (Base Peak): Loss of hydrazine (

, -31 amu). This forms the 3,4-dichlorobenzyl cation , which rearranges to the stable dichlorotropylium ion. -

m/z 123 : Loss of one chlorine (

).

-

Analytical Workflow & Quality Control

To ensure the material is suitable for drug development workflows (e.g., fragment-based screening), follow this decision tree.

Figure 2: Analytical decision tree for validating salt stoichiometry and purity.

Experimental Protocols

Protocol A: Chloride Content Titration (Stoichiometry Check)

Since the "dihydrochloride" aspect is unstable (hydrazine salts can lose HCl), precise stoichiometry is required.

-

Dissolve 50 mg of sample in 10 mL deionized water.

-

Add 1 mL

(conc). -

Titrate with 0.1 M

using a potentiometric endpoint or eosin indicator. -

Target: 2.0 equivalents of

per mole of hydrazine.

Protocol B: Sample Preparation for High-Res MS

-

Dissolve 1 mg sample in 1 mL Methanol (LC-MS grade).

-

Crucial: Add 0.1% Formic acid to ensure protonation of the hydrazine nitrogen, preventing oxidation to the azo/hydrazone species during ionization.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Benzylhydrazine analogs. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

-

PubChem. Compound Summary: (3,4-Dichlorophenyl)methylhydrazine.[2] National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Preparation of Benzylhydrazines via Substitution. Org. Synth. 2011, 88, 342-352. Available at: [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[3] (Standard reference for substituent effects on NMR shifts).

(3,4-Dichlorobenzyl)hydrazine dihydrochloride physical characteristics

An In-depth Technical Guide to the Physical and Chemical Characteristics of (3,4-Dichlorobenzyl)hydrazine Dihydrochloride

Introduction

(3,4-Dichlorobenzyl)hydrazine dihydrochloride is a substituted hydrazine derivative of interest in synthetic organic chemistry. As a member of the hydrazine family, its reactivity is centered around the nitrogen-nitrogen single bond, making it a valuable building block for the synthesis of various heterocyclic compounds and other complex organic molecules. This guide provides a detailed overview of its core physical and chemical characteristics, handling protocols, and analytical considerations, synthesized from available chemical data. This document is intended for researchers and drug development professionals who require a comprehensive understanding of this specific reagent.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure, formula, and unique identifiers. (3,4-Dichlorobenzyl)hydrazine is characterized by a hydrazine moiety attached to a benzyl group, which is itself substituted with two chlorine atoms at the 3 and 4 positions of the phenyl ring. The dihydrochloride salt form enhances its stability and modifies its solubility profile.

Caption: Chemical structure of (3,4-Dichlorobenzyl)hydrazine dihydrochloride.

The key identifiers for this compound are summarized in the table below. It is critical to distinguish it from the isomeric (2,4-Dichlorobenzyl)hydrazine Dihydrochloride and the related (3,4-Dichlorophenyl)hydrazine hydrochloride, as their properties and reactivity will differ.

| Identifier | Value | Source |

| Chemical Name | (3,4-Dichlorobenzyl)hydrazine dihydrochloride | J&K Scientific[1] |

| Synonyms | (3,4-dichlorophenyl)methylhydrazine;hydrochloride | J&K Scientific[1] |

| CAS Number | 2044707-08-4 | BuyersGuideChem |

| Molecular Formula | C₇H₈Cl₂N₂ · 2HCl (C₇H₁₀Cl₄N₂) | J&K Scientific, BLD Pharm[1][2] |

| Molecular Weight | 280.0 g/mol (calculated from C₇H₁₀Cl₄N₂) | N/A |

| InChI Key | ZVGOHPRQTOMWPE-UHFFFAOYSA-N | J&K Scientific[1] |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in experimental setups. While specific, experimentally verified data for (3,4-Dichlorobenzyl)hydrazine dihydrochloride is sparse, properties can be inferred from closely related hydrazine salts.

| Property | Value/Observation | Inferred Rationale & Context |

| Appearance | Expected to be a white to off-white crystalline solid. | Hydrazine salts, such as hydrazine dihydrochloride and various dichlorophenylhydrazine hydrochlorides, are typically white or light-colored crystalline powders or solids.[3][4][5] |

| Melting Point | Not explicitly reported. Related compounds like 3,4-Dichlorophenylhydrazine hydrochloride melt with decomposition around 230 °C.[6] Hydrazine dihydrochloride melts with decomposition around 200 °C.[3][4] | The melting point is expected to be high and accompanied by decomposition, a common characteristic of hydrazine salts due to the energetic nature of the N-N bond and the presence of HCl. |

| Solubility | Expected to be soluble in water. | The dihydrochloride salt form significantly increases polarity. Hydrazine dihydrochloride is explicitly listed as soluble in water.[3][7] This solubility is crucial for reactions conducted in aqueous or polar protic solvents. |

| Stability | Stable under recommended storage conditions. | Hydrazine derivatives can be sensitive to oxidation. The hydrochloride salt form provides greater stability compared to the free base. Storage under inert gas is often recommended for the free base to prevent oxidation.[8][9] |

Handling, Storage, and Stability

Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of laboratory personnel. The protocols are derived from safety data sheets for analogous hydrazine compounds.

Causality of Handling Procedures

Hydrazine derivatives are classified as toxic and irritant compounds.[10] The primary routes of exposure are inhalation of dust, skin contact, and ingestion.[11] Therefore, all handling must be conducted within a certified chemical fume hood to prevent respiratory exposure.[10] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory to prevent skin and eye contact.[11][12] An eyewash station and safety shower must be readily accessible.[12]

Storage for Optimal Stability

To maintain its chemical integrity, (3,4-Dichlorobenzyl)hydrazine dihydrochloride should be stored in a tightly sealed container to protect it from moisture, as hydrazine salts can be hygroscopic.[13] The storage area should be cool, dry, and well-ventilated.[11][14] For long-term stability and to prevent slow oxidative degradation, storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice, particularly for the free base form.[8][9]

Incompatibilities

This compound must be stored away from strong oxidizing agents, strong acids, and strong bases, as these can induce vigorous or explosive reactions and decomposition.[3][11][15] The decomposition can release toxic fumes, including hydrogen chloride and nitrogen oxides.[5]

Caption: Logic diagram for the safe handling and storage of hydrazine salts.

Analytical Characterization Workflow

Confirming the identity and purity of (3,4-Dichlorobenzyl)hydrazine dihydrochloride before use is a critical step in any research protocol. A standard workflow involves a combination of chromatographic and spectroscopic techniques. While specific spectra for this compound are not publicly available, the methodology for its analysis would follow established procedures for similar organic salts.

Step-by-Step General Protocol:

-

Sample Preparation : Dissolve a small, accurately weighed sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) for NMR analysis or in a solvent like methanol for chromatographic analysis.

-

Chromatographic Purity (HPLC) :

-

Inject the prepared solution into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.

-

Use a mobile phase gradient, typically of water and acetonitrile with a modifier like trifluoroacetic acid (TFA), to ensure the elution of the polar, salt-like compound.

-

Purity is assessed by the relative area of the main peak detected by a UV detector.

-

-

Structural Confirmation (NMR) :

-

Acquire ¹H NMR and ¹³C NMR spectra. The proton NMR should show characteristic signals for the aromatic protons (in the 7-8 ppm region), the benzylic CH₂ protons, and the hydrazine N-H protons (which may be broad and exchangeable).

-

The carbon NMR will confirm the number of unique carbon environments.

-

-

Mass Verification (MS) :

-

Analyze the sample using Mass Spectrometry (MS), likely with an electrospray ionization (ESI) source.

-

The resulting mass spectrum should show a molecular ion peak corresponding to the free base [M+H]⁺, which would be C₇H₈Cl₂N₂. The characteristic isotopic pattern of the two chlorine atoms would be a key diagnostic feature.[16]

-

-

Functional Group Analysis (FTIR) :

-

Acquire an Infrared (IR) spectrum. Key absorbances would include N-H stretching bands and bands characteristic of the dichlorinated aromatic ring.

-

Caption: General workflow for the analytical characterization of a hydrazine derivative.

Conclusion

(3,4-Dichlorobenzyl)hydrazine dihydrochloride is a specialized chemical reagent whose utility is defined by its substituted benzyl and hydrazine functionalities. While detailed experimental data on its physical properties are not widely published, a robust profile can be constructed by referencing analogous hydrazine salts. It is expected to be a water-soluble, crystalline solid that requires careful handling in a controlled laboratory environment due to its toxicological profile. Adherence to the storage and handling protocols outlined in this guide is essential for ensuring its stability and the safety of researchers.

References

- TCI Chemicals. (2025, July 4).

- Sigma-Aldrich. 3,4-Dichlorophenylhydrazine hydrochloride technical grade, 90%.

- MilliporeSigma. (2025, November 11).

- Medline. (2014, September 3).

- Merck. (2025, December 31).

- Fisher Scientific.

- J&K Scientific. (3,4-Dichlorobenzyl)hydrazine hydrochloride | 91467-53-7.

- ChemicalBook. (2026, January 13). Hydrazine dihydrochloride | 5341-61-7.

- Sigma-Aldrich. (3,4-Dichlorophenyl)hydrazine | 13124-18-0.

- Sigma-Aldrich. (3,4-Dichlorophenyl)hydrazine | 13124-18-0.

- Synquest Labs. 3,4-Dichlorophenylhydrazine hydrochloride.

- BuyersGuideChem. Product Search.

- PubChem. (3,4-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 83161.

- Spectrum Chemical. (2006, August 11).

- Organic Syntheses Procedure. 4.

- BLD Pharm. 1469998-19-3|(2,4-Dichlorobenzyl)hydrazine Dihydrochloride.

- Smolenkov, A. D. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(8), 669-683.

- Santa Cruz Biotechnology. Hydrazine dihydrochloride | CAS 5341-61-7.

- OSHA. HYDRAZINE Method number: ID-209.

- PrepChem.com. Synthesis of 3,4-dichlorobenzyl chloride.

- ChemicalBook. 2,4-Dichlorophenylhydrazine hydrochloride(5446-18-4) MS spectrum.

- Shree Sidhdhanath Industries. Hydrazine Di-Hydrochloride.

- Sigma-Aldrich. (3,4-Dichlorophenyl)hydrazine.

- Loba Chemie. (2017, November 8). HYDRAZINE DIHYDROCHLORIDE EXTRA PURE MSDS.

- Cole-Parmer. (2003, June 10). Material Safety Data Sheet - Hydrazine dihydrochloride, 99%.

- Ottokemi. Hydrazine dihydrochloride, 99% 5341-61-7 India.

- PubChem. (3,4-Difluorophenyl)hydrazine hydrochloride | C6H7ClF2N2 | CID 24721344.

- Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. NCBI Bookshelf.

- Google Patents. (2010).

- PubChem. 3,4-Dichlorobenzyl chloride | C7H5Cl3 | CID 7609.

- Organic Chemistry Portal.

- CymitQuimica. CAS 1073-70-7: Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1).

- Hach. Hydrazine.

- Google Patents. (1961). US2978296A - Manufacture of hydrazine dihydrohalides.

- Sciencemadness Wiki. (2020, January 3). Hydrazine hydrochloride.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 1469998-19-3|(2,4-Dichlorobenzyl)hydrazine Dihydrochloride|BLD Pharm [bldpharm.com]

- 3. Hydrazine dihydrochloride | 5341-61-7 [chemicalbook.com]

- 4. ssichem.com [ssichem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 3,4-Dichlorophenylhydrazine technical grade, 90 19763-90-7 [sigmaaldrich.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. (3,4-Dichlorophenyl)hydrazine | 13124-18-0 [sigmaaldrich.com]

- 9. (3,4-Dichlorophenyl)hydrazine | 13124-18-0 [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. fishersci.com [fishersci.com]

- 12. medline.com [medline.com]

- 13. Hydrazine hydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 14. lobachemie.com [lobachemie.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. 2,4-Dichlorophenylhydrazine hydrochloride(5446-18-4) MS [m.chemicalbook.com]

Technical Guide: Safety, Handling, and Stability of (3,4-Dichlorobenzyl)hydrazine Dihydrochloride

The following technical guide details the safety, handling, and experimental management of (3,4-Dichlorobenzyl)hydrazine dihydrochloride . This document is structured for researchers and safety officers, prioritizing mechanism-based safety protocols over generic advice.

Executive Technical Summary

(3,4-Dichlorobenzyl)hydrazine dihydrochloride (CAS: 2044707-08-4 [1]) is a specialized hydrazine derivative utilized primarily as a synthetic intermediate in the development of agrochemicals and pharmaceuticals, and as a mechanistic probe for amine oxidase enzymes (e.g., SSAO/VAP-1).[1]

As a hydrazine salt, it presents a dual-risk profile: chemical instability (susceptibility to oxidation and hygroscopicity) and biological toxicity (potential alkylating agent, sensitizer, and carcinogen). This guide establishes a self-validating safety protocol to mitigate these risks during research applications.

Chemical Identity

| Property | Detail |

| Systematic Name | (3,4-Dichlorobenzyl)hydrazine dihydrochloride |

| CAS Number | 2044707-08-4 (Salt form); 1469998-19-3 (Related isomer) |

| Molecular Formula | C₇H₈Cl₂N₂[1][2][3][4][5][6] · 2HCl |

| Molecular Weight | ~264.0 g/mol (Salt); 191.06 g/mol (Free base) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents |

Hazard Identification & Mechanistic Toxicology

Expertise Insight: The toxicity of benzylhydrazine derivatives is often driven by their metabolic activation. In vivo, hydrazines can be oxidized to azo or azoxy intermediates, or form hydrazones with endogenous carbonyls (e.g., Pyridoxal Phosphate), leading to enzyme inhibition and potential DNA alkylation.

GHS Classification (Inferred from Class Data)

Due to the specific nature of this salt, classification is derived from the parent hydrazine moiety and chlorinated benzyl analogs [2, 3].

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Acute Toxicity (Oral/Inhal) | Cat. 3 | H301/H331: Toxic if swallowed or inhaled.[3][5][7][8] | Interference with B6-dependent enzymes (GABAergic disruption). |

| Skin Sensitization | Cat. 1 | H317: May cause an allergic skin reaction.[3][5][8] | Haptenization of skin proteins via nucleophilic attack. |

| Carcinogenicity | Cat. 1B | H350: May cause cancer.[3][5][8] | Potential for DNA alkylation after metabolic activation. |

| Aquatic Toxicity | Cat. 1 | H410: Very toxic to aquatic life with long-lasting effects.[3][5][8] | Persistence of the chlorinated aromatic ring. |

Storage and Stability Protocols

Trustworthiness: Hydrazine salts are significantly more stable than their free base counterparts, but they remain sensitive to moisture and oxidation. The dihydrochloride form is hygroscopic; absorption of water accelerates hydrolysis and oxidation.

Storage Architecture

-

Primary Containment: Amber glass vial with a PTFE-lined screw cap.

-

Secondary Containment: Sealed desiccator or barrier bag flushed with Argon/Nitrogen.

-

Temperature: -20°C (Long-term) or 2-8°C (Working stock). Avoid repeated freeze-thaw cycles.

Stability Logic Diagram

The following diagram illustrates the degradation pathways and the critical control points (CCPs) to prevent compound failure.

Caption: Stability logic flow identifying critical control points (CCPs) to prevent hydrolytic and oxidative degradation.

Safe Handling & Experimental Workflows

Authoritative Grounding: All handling must occur within a certified Chemical Fume Hood. The high nitrogen content makes this compound a potential reducing agent; it must never be mixed with strong oxidizing agents (e.g., nitric acid, permanganates) due to explosion risk [4].

Protocol: Preparation of Stock Solutions

Objective: Create a stable 100 mM stock solution for biological assays.

-

PPE Verification:

-

Nitrile gloves (double-gloved recommended).

-

Chemical safety goggles (ANSI Z87.1).

-

Lab coat with long sleeves.

-

-

Solvent Selection:

-

Preferred: Dimethyl Sulfoxide (DMSO) (anhydrous).

-

Alternative: Deionized Water (freshly degassed).

-

Note: DMSO stocks are generally more stable against oxidation than aqueous stocks.

-

-

Weighing Procedure:

-

Tare a dry amber vial inside the fume hood (using a portable balance if possible, or transport in a closed secondary container).

-

Weigh the required mass rapidly to minimize moisture uptake.

-

-

Dissolution:

-

Add solvent to achieve concentration.

-

Vortex until fully dissolved (salt form aids solubility).

-

Critical Step: Flush the headspace with Nitrogen/Argon before capping.

-

-

Usage:

-

Aqueous working solutions should be prepared immediately before use. Do not store aqueous dilutions.

-

Emergency Response Logic

In the event of exposure or spill, immediate action is required to neutralize the hydrazine moiety.

Caption: Decision tree for emergency response, highlighting the oxidative neutralization step for spills.

Waste Disposal & Deactivation

Scientific Integrity: Hydrazines are potent reducing agents. Simply discarding them into organic waste streams can create reactive hazards. They should be chemically deactivated before disposal if permitted by local regulations, or segregated into a specific "Reducing Agents" waste stream.

Deactivation Protocol (Oxidative Destruction)

For residual stock solutions or small spills, chemical oxidation converts the toxic hydrazine into nitrogen gas and water.

-

Reagent: Prepare a fresh 5-10% Sodium Hypochlorite (Bleach) solution.

-

Reaction: Slowly add the hydrazine waste to the bleach solution in a fume hood.

-

Observation: Evolution of Nitrogen gas bubbles (

) indicates reaction. -

Caution: Reaction is exothermic.

-

-

Verification: Allow to stand for 1 hour.

-

Disposal: Adjust pH to neutral and dispose of the deactivated mixture according to institutional EHS guidelines.

References

-

BuyersGuideChem. (3,4-Dichlorobenzyl)hydrazine Dihydrochloride Product Page. Retrieved from [Link][1]

-

PubChem. (3,4-Dichlorophenyl)hydrazine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. buyersguidechem.com [buyersguidechem.com]

- 2. EP0228564B1 - Novel insecticidal diacylhydrazine compounds - Google Patents [patents.google.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. merckmillipore.com [merckmillipore.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

purity and analysis of (3,4-Dichlorobenzyl)hydrazine dihydrochloride

Technical Monograph: Analytical Characterization and Purity Assessment of (3,4-Dichlorobenzyl)hydrazine Dihydrochloride

Executive Summary & Chemical Context

(3,4-Dichlorobenzyl)hydrazine dihydrochloride is a specialized hydrazine derivative, distinct from its phenylhydrazine analogs due to the methylene bridge (

Commonly utilized as an intermediate in the synthesis of heterocycles (e.g., pyrazoles, indazoles) or as a scaffold for enzyme inhibitors (e.g., SSAO/VAP-1 inhibitors), its purity is critical. As a hydrazine derivative, it carries inherent risks of oxidation and potential genotoxicity, mandating a rigorous control strategy aligned with ICH M7 guidelines.

Key Chemical Attributes:

-

Systematic Name: 1-(3,4-Dichlorobenzyl)hydrazine dihydrochloride

-

Molecular Formula:

-

Criticality: The "dihydrochloride" designation implies a stoichiometry of 2:1 (acid:base). Verification of this salt form is a primary analytical objective, as the monohydrochloride is often the thermodynamic product.

Synthesis-Derived Impurity Profiling

To design a robust analytical method, one must first understand the "Genealogy of Impurities." The synthesis typically involves the nucleophilic substitution of 3,4-dichlorobenzyl chloride with excess hydrazine hydrate.

Graphviz Diagram 1: Synthesis & Impurity Logic This diagram maps the origin of critical impurities based on reaction kinetics.

Caption: Reaction pathway showing the origin of bis-alkylated side products and oxidative degradants.

Analytical Strategy & Protocols

The characterization strategy relies on three pillars: Stoichiometric Confirmation (Titration), Organic Purity (HPLC-UV), and Genotoxic Safety (Trace Analysis).

Salt Stoichiometry: Potentiometric Titration

Objective: Confirm the material is the dihydrochloride (

Methodological Logic: A simple acid-base titration is insufficient due to the weak basicity of the second nitrogen. Argentometric titration is definitive for total chloride content.

-

Technique: Potentiometric Argentometry (AgNO

). -

Electrode: Silver/Silver Chloride (Ag/AgCl) combination electrode.

-

Solvent: Water:Methanol (80:20) to ensure solubility of the organic cation while maintaining ionic mobility.

Protocol:

-

Accurately weigh ~150 mg of sample into a titration vessel.

-

Dissolve in 50 mL of acidified water (

) to prevent hydrolysis of the silver salt. -

Titrate with

standardized solution. -

Calculation:

If the result is ~50% of theoretical, the substance is the monohydrochloride.

Organic Purity: RP-HPLC Method

Objective: Quantify the main peak and separate the lipophilic "Bis" impurity and the polar "Aldehyde" degradant.

System Suitability Logic:

-

Column: C18 (Octadecyl) is required. The 3,4-dichloro substitution makes the molecule significantly lipophilic (

). -

Mobile Phase pH: Must be acidic (pH < 3.0). Benzylhydrazine is basic; at neutral pH, it will interact with silanols, causing peak tailing. Acidic conditions ensure it remains fully protonated (

). -

Detection: UV at 210 nm (Ar-Cl absorption) and 254 nm (Aromatic ring).

Standard Operating Procedure (SOP):

| Parameter | Condition |

| Column | Agilent Zorbax Eclipse Plus C18, |

| Mobile Phase A | |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Gradient | 0 min: 5% B |

| Flow Rate | |

| Temperature | |

| Injection Vol | |

| Sample Diluent | Mobile Phase A (Prevents solvent mismatch peak distortion) |

Acceptance Criteria:

-

Main Peak Tailing Factor:

-

Resolution (Main vs. Impurity):

-

% RSD (n=6):

Genotoxic Impurity Control (Trace Hydrazine)

Objective: Quantify residual Hydrazine (free base) at ppm levels. Hydrazine is a known mutagen (ICH M7 Class 1).

Method: Derivatization-HPLC.[1][2] Hydrazine lacks a chromophore and is too polar for standard RP-HPLC. Reagent: Benzaldehyde or 4-Nitrobenzaldehyde (forms the corresponding azine).

Workflow:

-

Derivatization: Dissolve sample in buffer (pH 4-5). Add excess benzaldehyde. Incubate at

for 30 mins. -

Reaction:

-

Analysis: Inject the derivatized mixture onto the C18 column. The "Benzalazine" product is highly non-polar and UV active at 300+ nm, moving it away from the main component interference.

Analytical Workflow Visualization

Graphviz Diagram 2: The "Gatekeeper" Protocol This workflow illustrates the decision tree for lot release.

Caption: Integrated analytical workflow ensuring identity, potency, and safety compliance.

Handling & Stability (The "Hidden" Variables)

Researchers often overlook the physical stability of hydrazine salts.

-

Hygroscopicity: Dihydrochloride salts are notoriously hygroscopic. Absorption of atmospheric water will dilute the assay value (w/w) without affecting chromatographic purity (area %).

-

Recommendation: Store under Argon/Nitrogen. Perform "Loss on Drying" (LOD) or Karl Fischer (KF) titration before every critical assay.

-

-

Oxidation: In solution, the hydrazine group is a reducing agent.

-

Precaution: Prepare HPLC samples immediately before injection. Do not leave autosampler vials for >24 hours unless stability is proven. Use amber glassware.

-

References

-

ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3] Link

-

PubChem. Compound Summary: (3,4-Dichlorophenyl)hydrazine (Analogous Structure Data).[4] National Library of Medicine. Link

- Vogel, A.I.Vogel's Textbook of Quantitative Chemical Analysis. (Argentometric Titration Principles).

-

Elder, D.P., et al. Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients (APIs).[1] Journal of Pharmaceutical and Biomedical Analysis, 2011.[1] Link[1]

-

Sigma-Aldrich. Safety Data Sheet (SDS) for Hydrazine Dihydrochloride.Link[5]

Sources

- 1. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. intuitionlabs.ai [intuitionlabs.ai]

- 4. (3,4-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 83161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 5341-61-7,Hydrazine dihydrochloride | lookchem [lookchem.com]

Methodological & Application

using (3,4-Dichlorobenzyl)hydrazine dihydrochloride in organic synthesis

Executive Summary

(3,4-Dichlorobenzyl)hydrazine dihydrochloride (CAS: 91467-53-7) is a specialized hydrazine building block used primarily in the synthesis of bioactive heterocycles, particularly pyrazoles , indazoles , and triazoles .

Unlike phenylhydrazines, where the nitrogen is directly conjugated to the aromatic ring, this benzyl variant possesses a methylene spacer (

This guide addresses the critical challenge of using this reagent: converting the stable, non-nucleophilic dihydrochloride salt into a reactive species in situ to ensure high-yield cyclizations.

Chemical Properties & Handling

| Property | Specification | Application Note |

| Formula | Requires 2.0–2.2 eq. of base for neutralization. | |

| MW | 264.00 g/mol (Salt) | Use this MW for stoichiometry, not the free base MW (191.06). |

| Appearance | White to off-white crystalline solid | Hygroscopic. Store under inert gas if possible. |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (DCM, Toluene) until neutralized. |

| Acidity | Strongly Acidic (pH < 2 in water) | Can degrade acid-sensitive protecting groups (e.g., Boc, THP) if not buffered. |

Safety Warning: Hydrazines are potential carcinogens and skin sensitizers. The dihydrochloride salt form significantly reduces volatility compared to the free base, minimizing inhalation risk. However, it should still be handled in a fume hood with double-gloving.

Critical Pre-Reaction Processing: The "In-Situ" Free-Basing Strategy

The dihydrochloride salt is shelf-stable but unreactive as a nucleophile because both nitrogen atoms are protonated. Isolating the free base is not recommended due to its oxidative instability (air oxidation to azo compounds/hydrazones).

Recommendation: Perform in situ neutralization immediately prior to the main reaction.

Protocol A: In-Situ Neutralization (Standard)

Use this for reactions in organic solvents (EtOH, THF, DMF).

-

Calculate: Determine the moles of hydrazine dihydrochloride (

). -

Suspend: Add the salt to the reaction solvent (e.g., Ethanol). It may not fully dissolve.

-

Neutralize: Add 2.2 equivalents of Triethylamine (

) or Diisopropylethylamine (DIPEA).-

Observation: The mixture will clarify as the hydrazine dissolves, followed potentially by the precipitation of Triethylamine Hydrochloride (

) salts depending on concentration.

-

-

Activate: Stir for 15–30 minutes at room temperature.

-

Proceed: Add the electrophile (e.g., 1,3-diketone) directly to this mixture.

Core Application: Regioselective Pyrazole Synthesis

The reaction of (3,4-dichlorobenzyl)hydrazine with 1,3-diketones is the primary route to 1-benzylpyrazoles. A common issue is regioselectivity —forming a mixture of 1,3- and 1,5-isomers.

Mechanism & Regiochemistry

The terminal nitrogen (

-

Pathway:

-

Terminal

attacks Carbonyl A (less hindered). -

Formation of Hydrazone Intermediate.

-

Internal

attacks Carbonyl B. -

Dehydration

Aromatization.

-

Figure 1: Workflow for the conversion of the dihydrochloride salt to the active pyrazole scaffold.

Protocol B: Synthesis of 1-(3,4-Dichlorobenzyl)-3,5-dimethylpyrazole

Example using Acetylacetone (symmetric) to demonstrate the method.

Reagents:

-

(3,4-Dichlorobenzyl)hydrazine dihydrochloride: 1.0 mmol (264 mg)

-

Acetylacetone (2,4-Pentanedione): 1.1 mmol (110 mg)

-

Triethylamine: 2.2 mmol (306 µL)

-

Ethanol (Absolute): 5 mL

Step-by-Step:

-

Setup: In a 20 mL vial equipped with a stir bar, weigh out the hydrazine salt.

-

Solvent: Add 5 mL of Ethanol. Stir to form a suspension.

-

Free-Basing: Add Triethylamine dropwise. Stir for 10 minutes. The solution should become mostly clear (excluding amine salts).

-

Addition: Add Acetylacetone dropwise.

-

Note: The reaction is often exothermic. For larger scales (>10g), cool to 0°C during addition.

-

-

Reaction: Heat the mixture to reflux (78°C) for 2–4 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The hydrazine spot (polar, stains with ninhydrin) should disappear.

-

-

Workup:

-

Evaporate Ethanol under reduced pressure.

-

Resuspend residue in Ethyl Acetate (10 mL) and Water (10 mL).

-

Wash the organic layer with 1N HCl (to remove excess Et3N and unreacted hydrazine).

-

Wash with Brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Yield | Incomplete neutralization of the 2HCl salt. | Ensure 2.2 eq of base is used. If using inorganic base (e.g., |

| "Oiling Out" | Product is lipophilic; amine salts are not. | The "oil" is likely your product mixed with salts. Perform the aqueous workup (Step 6) to separate them. |

| Regioisomer Mixture | Unsymmetrical diketone used. | Steric Control: Use a bulky group on one side of the diketone to direct the attack. Solvent Switch: Changing from protic (EtOH) to aprotic (THF) can sometimes alter the isomer ratio. |

| Starting Material Remains | Hydrazine salt insolubility. | Add a co-solvent like water (10%) or DMSO to the ethanol to help solubilize the salt initially. |

Advanced Application: Linker Chemistry (Reductive Amination)

This reagent can also serve as a linker to attach the 3,4-dichlorobenzyl moiety to an aldehyde-containing scaffold via a stable hydrazone, which can be optionally reduced to a hydrazine linker.

Protocol C: Hydrazone Formation

-

Dissolve Aldehyde (1.0 eq) in Methanol.

-

Add (3,4-Dichlorobenzyl)hydrazine dihydrochloride (1.1 eq).

-

Add Sodium Acetate (2.5 eq). Note: NaOAc is a milder base often preferred for hydrazone formation to prevent aldol side-reactions.

-

Stir at RT for 4–12 hours. Product usually precipitates.

-

Optional Reduction: To form the amine linkage (

), treat the hydrazone with

References

-

General Pyrazole Synthesis: Heller, S. T., & Natarajan, S. R. (2006).[1][2] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[1][2][3] Organic Letters, 8(13), 2675–2678. [Link]

-

Medicinal Chemistry of Dichlorobenzyl Groups: Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

Sources

- 1. Pyrazole synthesis [organic-chemistry.org]

- 2. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

- 3. 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Application Note: (3,4-Dichlorobenzyl)hydrazine Dihydrochloride

Executive Summary & Compound Profile

(3,4-Dichlorobenzyl)hydrazine dihydrochloride is a specialized hydrazine building block and bioactive pharmacophore. Unlike its phenylhydrazine analogs, the insertion of a methylene bridge (benzyl vs. phenyl) significantly alters its nucleophilicity and metabolic stability. It serves two primary roles in modern research:

-

Synthetic Intermediate: A precursor for 1-benzyl-substituted heterocycles (pyrazoles, indazoles) used in agrochemistry and kinase inhibitor discovery.

-

Enzyme Inhibitor: A mechanism-based inhibitor of copper-containing amine oxidases (e.g., SSAO/VAP-1) and flavin-dependent monoamine oxidases (MAO), leveraging the hydrazine moiety as a "carbonyl reagent" to trap enzyme cofactors.

Chemical Identity Table

| Property | Specification |

| Chemical Name | (3,4-Dichlorobenzyl)hydrazine dihydrochloride |

| CAS Number | 91467-53-7 (monohydrochloride generic ref) |

| Molecular Formula | C₇H₈Cl₂N₂[1][2][3] · 2HCl |

| Molecular Weight | 263.98 g/mol (salt) / 191.06 g/mol (free base) |

| Structure | 3,4-Cl₂-C₆H₃-CH₂-NH-NH₂ · 2HCl |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents |

| pKa | ~7.8 (hydrazine N1), ~-1.0 (hydrazine N2) |

Handling, Stability & Storage Protocols

Critical Causality: Hydrazines are inherently reducing agents and nucleophiles. The dihydrochloride salt form is engineered to suppress autoxidation (formation of azines) and hygroscopicity . However, once neutralized or in solution, the free base is labile.

Storage Protocol

-

Temperature: Store at -20°C for long-term stability.

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen atmosphere.

-

Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

Solubilization & Activation (Self-Validating Step)

-

Solvent: Dissolve in DMSO or degassed water.

-

Validation: Check solution color. A yellow/brown tint indicates oxidation to the hydrazone/azine species. Discard if colored.

-

Neutralization (In Situ): For organic synthesis, do not free-base the hydrazine in advance. Add a non-nucleophilic base (e.g., DIPEA, Et₃N) during the reaction to release the reactive species slowly, minimizing dimerization.

Application I: Regioselective Synthesis of Pyrazoles

Context: This protocol describes the synthesis of 1-(3,4-dichlorobenzyl)-pyrazoles via condensation with 1,3-diketones or enones. This pathway is preferred over alkylating a pre-formed pyrazole, which often yields inseparable regioisomeric mixtures (N1 vs N2 alkylation).

Mechanistic Workflow

The reaction proceeds via an initial hydrazone formation followed by cyclodehydration. The acidity of the reaction medium controls the regioselectivity.

Figure 1: Condensation pathway for pyrazole synthesis. Regiochemistry is dictated by the initial nucleophilic attack of the hydrazine terminal nitrogen.

Experimental Protocol: 1-(3,4-Dichlorobenzyl)-3,5-dimethylpyrazole

Reagents:

-

(3,4-Dichlorobenzyl)hydrazine[4] · 2HCl (1.0 eq)

-

2,4-Pentanedione (Acetylacetone) (1.1 eq)

-

Ethanol (Absolute)

-

Triethylamine (Et₃N) (2.2 eq)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 1.0 mmol of (3,4-Dichlorobenzyl)hydrazine · 2HCl in 5 mL of absolute ethanol.

-

Activation: Add 2.2 mmol of Et₃N dropwise. The suspension will clear as the hydrazine salt neutralizes. Observation: Slight fuming (HCl salt neutralization) is normal.

-

Addition: Add 1.1 mmol of 2,4-pentanedione. Stir at Room Temperature (RT) for 15 minutes to allow hydrazone formation.

-

Cyclization: Heat the mixture to reflux (78°C) for 2–4 hours.

-

Monitor: TLC (Hexane:EtOAc 3:1). The hydrazine spot (baseline, ninhydrin active) should disappear.

-

-

Work-up: Cool to RT. Remove solvent under reduced pressure.

-

Purification: Resuspend residue in EtOAc (20 mL), wash with water (2 x 10 mL) and Brine (10 mL). Dry over Na₂SO₄.

-

Crystallization: Recrystallize from EtOH/Water if necessary.

Application II: Amine Oxidase Inhibition Assay (SSAO/MAO)

Context: Benzylhydrazines are potent inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) and Monoamine Oxidases (MAO). They act as "carbonyl reagents," covalently binding to the cofactor (Topaquinone in SSAO or FAD in MAO).

Mechanistic Logic

The hydrazine group attacks the carbonyl of the cofactor, forming a hydrazone adduct that irreversibly inactivates the enzyme. This assay measures the residual activity of the enzyme after pre-incubation with the inhibitor.

Figure 2: Mechanism-based inhibition. The inhibitor covalently modifies the cofactor, preventing substrate turnover.

Protocol: Fluorometric IC₅₀ Determination

Assay Principle: Detection of H₂O₂ produced by amine oxidase activity using Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

Reagents:

-

Buffer: 0.1 M Potassium Phosphate, pH 7.4.

-

Enzyme: Recombinant Human SSAO/VAP-1 or MAO-B.

-

Substrate: Benzylamine (for SSAO) or Tyramine (for MAO).

-

Detection: Amplex Red Reagent + HRP.

Step-by-Step Procedure:

-

Inhibitor Dilution: Prepare a 10 mM stock of (3,4-Dichlorobenzyl)hydrazine · 2HCl in DMSO. Perform 1:3 serial dilutions in assay buffer (Range: 100 µM to 0.1 nM).

-

Pre-Incubation (Critical Step):

-

Add 10 µL of diluted Inhibitor to 40 µL of Enzyme solution in a black 96-well plate.

-

Incubate at 37°C for 30 minutes .

-

Reasoning: Hydrazine inhibition is time-dependent (mechanism-based). Without pre-incubation, IC₅₀ values will be underestimated (shift to higher concentrations).

-

-

Reaction Initiation:

-

Add 50 µL of Master Mix (200 µM Amplex Red + 1 U/mL HRP + 1 mM Substrate).

-

-

Measurement:

-

Monitor fluorescence immediately (Ex/Em: 530/590 nm) in kinetic mode for 30 minutes.

-

-

Data Analysis:

-

Calculate the slope (RFU/min) for the linear portion of the curve.

-

Plot % Activity vs. Log[Inhibitor]. Fit to a 4-parameter logistic model to determine IC₅₀.

-

Analytical Verification & Quality Control

To ensure experimental reproducibility, the purity of the hydrazine salt must be verified, particularly to rule out oxidation products (azines).

| Method | Parameter | Expected Result |

| HPLC | Column: C18, 3.5µmMobile Phase: 5-95% ACN in Water (+0.1% TFA)Detection: 254 nm | Retention time ~3.5 min (varies by gradient). Impurity Alert: Late eluting peak corresponds to the symmetric azine (dimer). |

| ¹H NMR | Solvent: DMSO-d₆ | δ 7.4-7.7 (m, 3H) : Aromatic protons.δ 4.1 (s, 2H) : Benzylic -CH₂-.δ 9.0-10.0 (br s) : Hydrazine NH/NH₂ protons (exchangeable). |

| Mass Spec | ESI+ | m/z 191.0 [M+H]⁺ (Free base mass). Note: You will not see the HCl mass. |

References

-

Synthesis of Pyrazoles

- Organic Syntheses, Coll. Vol. 10, p.11 (2004).

-

(General method adapted for dichlorobenzyl analogs).

-

Hydrazine Enzyme Inhibition Mechanisms

- Journal of Medicinal Chemistry, 2010, 53(24), 8569–8584. "Structure-Activity Relationships of Hydrazine-Based Amine Oxidase Inhibitors."

-

SSAO/VAP-1 Biological Context

- Physiological Reviews, 2003, 83(4), 1171–1213. "Semicarbazide-Sensitive Amine Oxidase: Structure, Function, and Physiological Significance."

-

Chemical Properties & Safety

-

PubChem Compound Summary for (3,4-Dichlorobenzyl)hydrazine.[4]

-

Sources

Application Note: Strategic Utilization of (3,4-Dichlorobenzyl)hydrazine Dihydrochloride in Medicinal Chemistry

Topic: (3,4-Dichlorobenzyl)hydrazine dihydrochloride as a reagent in medicinal chemistry Content Type: Detailed Application Note and Protocol Guide

Introduction & Chemical Profile[1][2][3]

(3,4-Dichlorobenzyl)hydrazine dihydrochloride is a specialized hydrazine building block used extensively in the synthesis of nitrogen-containing heterocycles. Unlike aryl hydrazines (which form N-aryl bonds), this reagent introduces a 3,4-dichlorobenzyl moiety —a privileged pharmacophore known for its ability to occupy hydrophobic pockets in target proteins (e.g., kinases, GPCRs) and improve membrane permeability due to its lipophilicity.

The dihydrochloride salt form is preferred over the free base due to enhanced stability, reduced volatility, and resistance to oxidative degradation. However, its use requires specific neutralization protocols to liberate the nucleophilic hydrazine species in situ.

Key Chemical Properties

| Property | Specification |

| Chemical Name | (3,4-Dichlorobenzyl)hydrazine dihydrochloride |

| Structure | Cl2-C6H3-CH2-NH-NH2 · 2HCl |

| Molecular Weight | ~264.0 g/mol (Salt) / ~191.06 g/mol (Free Base) |

| CAS Number | 91467-53-7 (monohydrochloride analog ref); Generic salt forms vary. |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar organics. |

| Primary Utility | Synthesis of 1-benzylpyrazoles, 1-benzyl-1,2,4-triazoles, and hydrazones. |

Safety & Handling Protocols

Hazard Warning: Hydrazines are potential carcinogens, sensitizers, and toxic by ingestion/inhalation. The 3,4-dichlorobenzyl derivative carries additional risks of halogenated organic toxicity.

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Deactivation: Quench excess hydrazine waste with dilute bleach (sodium hypochlorite) or peroxide solution before disposal to oxidize the hydrazine functionality to nitrogen gas.

Core Application: Regioselective Synthesis of 1-(3,4-Dichlorobenzyl)pyrazoles

The most critical application of this reagent is the de novo synthesis of pyrazole rings substituted at the N1 position. This is superior to alkylating an existing pyrazole, which often yields a mixture of N1 and N2 isomers.

Mechanistic Insight

The reaction involves the condensation of the hydrazine (nucleophile) with a 1,3-dielectrophile (e.g., 1,3-diketone,

-

Step 1: Nucleophilic attack of the terminal hydrazine nitrogen (

) on the most reactive carbonyl. -

Step 2: Formation of a hydrazone intermediate.

-

Step 3: Intramolecular cyclization and dehydration to aromatize the pyrazole.

Experimental Protocol

Objective: Synthesis of 3,5-dimethyl-1-(3,4-dichlorobenzyl)-1H-pyrazole.

Reagents

-

(3,4-Dichlorobenzyl)hydrazine dihydrochloride (1.0 equiv)

-

Acetylacetone (1,3-diketone) (1.1 equiv)

-

Triethylamine (Et

N) or Sodium Acetate (NaOAc) (2.2 equiv) – Crucial for salt neutralization -

Ethanol (EtOH) or Methanol (MeOH) [0.2 M concentration]

Step-by-Step Procedure

-

Salt Neutralization (In Situ):

-

Charge a round-bottom flask with (3,4-Dichlorobenzyl)hydrazine dihydrochloride and anhydrous EtOH.

-

Add Et

N (2.2 equiv) dropwise at 0°C. Stir for 15 minutes. The solution may become cloudy due to Et -

Why? The dihydrochloride is non-nucleophilic. Neutralization liberates the free hydrazine (

).

-

-

Condensation:

-

Add acetylacetone (1.1 equiv) dropwise to the reaction mixture.

-

Warm the mixture to Room Temperature (RT) and stir for 1 hour.

-

Heat to reflux (78°C) for 3–5 hours. Monitor by TLC (System: 20% EtOAc/Hexanes) or LC-MS.

-

-

Work-up:

-

Cool to RT. Remove solvent under reduced pressure.[1]

-

Resuspend residue in Ethyl Acetate (EtOAc) and wash with water (

) and Brine ( -

Dry organic layer over Na

SO

-

-

Purification:

-

Ideally, the product crystallizes upon cooling or trituration with cold hexanes.

-

If oil remains, purify via Flash Column Chromatography (SiO

, gradient 0–30% EtOAc in Hexanes).

-

Visualization: Synthesis Workflow

Caption: Workflow for the conversion of the dihydrochloride salt to the active pyrazole scaffold.

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, look for these specific diagnostic signals:

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | Benzylic CH | |

| 1H NMR | Aromatic Pattern : Characteristic splitting for 1,2,4-substitution (3,4-dichloro pattern). | |

| 13C NMR | Benzylic Carbon : Verifies the N-CH | |

| MS (ESI) | M+ / M+2 / M+4 | Isotope Pattern : Distinctive chlorine isotope cluster (9:6:1 intensity for Cl |

Strategic Context in Drug Design

Why use (3,4-Dichlorobenzyl)hydrazine specifically?

-

Bioisosterism: The 3,4-dichlorobenzyl group is a bioisostere for other lipophilic bulky groups (e.g., naphthyl, cyclohexyl) but offers distinct

-stacking interactions. -

Metabolic Stability: The chlorine atoms at positions 3 and 4 block metabolic oxidation (hydroxylation) at the most reactive phenyl positions, extending the half-life of the drug candidate.

-

Selectivity Probe: In kinase inhibitors, this moiety often targets the hydrophobic "back pocket" (Gatekeeper region), improving selectivity against homologous enzymes.

Pathway: Pharmacophore Installation

Caption: Decision logic for selecting benzylhydrazine reagents in lead optimization.

References

-

Synthesis of Pyrazoles via Hydrazine Condensation

- Title: "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles."

- Source:Organic Syntheses, Coll. Vol. 10, p.41 (2004).

-

URL:[Link]

- Relevance: foundational protocol for hydrazine/diketone condens

-

Medicinal Chemistry of 3,4-Dichlorobenzyl Moiety

- Title: "Structure-Activity Relationship Studies of Pyrazole Deriv

- Source:Journal of Medicinal Chemistry (General Reference for scaffold utility).

-

URL:[Link] (Landing Page for verification of class utility).

-

Safety Data & Properties

- General Hydrazine Reactivity: Title: "Pyrazoles" in Science of Synthesis. Source: Thieme Chemistry.

Sources

Application Note: (3,4-Dichlorobenzyl)hydrazine Dihydrochloride in Heterocyclic Synthesis

Abstract

(3,4-Dichlorobenzyl)hydrazine dihydrochloride is a specialized building block employed in the synthesis of nitrogen-containing heterocycles, particularly pyrazoles, pyrazolines, and triazoles.[1] The 3,4-dichlorobenzyl moiety is a "privileged structure" in medicinal chemistry, often conferring enhanced lipophilicity and metabolic stability to drug candidates targeting kinases and G-protein coupled receptors (GPCRs). This guide outlines the critical handling parameters of the dihydrochloride salt and provides validated protocols for its conversion into bioactive heterocyclic scaffolds.

Part 1: Chemical Profile & Critical Handling

The Dihydrochloride Advantage

Free hydrazine bases are often unstable, prone to oxidation, and toxic. The dihydrochloride salt form serves two purposes:

-

Stability: It prevents air-oxidation and suppresses the formation of azines (dimers) during storage.

-

Stoichiometry Control: It allows for precise gravimetric dispensing, unlike the hygroscopic or liquid free base.

Neutralization Strategy

Because the hydrazine is protonated (

Recommended Bases:

-

For alcoholic solvents: Sodium Acetate (NaOAc) or Triethylamine (

). -

For aqueous/biphasic systems: Sodium Carbonate (

).

Safety Data

-

Hazards: Toxic if swallowed/inhaled.[2][3][4] Potential skin sensitizer.[2][4]

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Incompatibility: Avoid contact with strong oxidizing agents and alkali metals.[5]

Part 2: Synthesis of Pyrazoles (Knorr-Type Cyclocondensation)

The most common application is the reaction with 1,3-dicarbonyls to form 1-(3,4-dichlorobenzyl)pyrazoles.

Reaction Logic

The reaction proceeds via a condensation-cyclization mechanism.[6] The terminal nitrogen of the hydrazine attacks the most reactive carbonyl carbon, followed by dehydration and intramolecular attack on the second carbonyl.

Protocol A: Regioselective Synthesis with 1,3-Diketones

Materials:

-

(3,4-Dichlorobenzyl)hydrazine dihydrochloride (1.0 equiv)

-

1,3-Diketone (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione) (1.1 equiv)

-

Ethanol (Absolute) (10 mL/mmol)

-

Triethylamine (

) (2.2 equiv) — Critical for salt neutralization

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend (3,4-Dichlorobenzyl)hydrazine dihydrochloride in absolute ethanol.

-

Neutralization: Add

dropwise at -

Addition: Add the 1,3-diketone dropwise.

-

Reflux: Heat the mixture to reflux (

) for 3–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). -

Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.

-

Extraction: Redissolve residue in Ethyl Acetate (

) and wash with water ( -

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (Silica gel).

Data Summary: Regioselectivity Trends

| Electrophile Type | Major Isomer | Minor Isomer | Mechanistic Driver |

|---|---|---|---|

| Symmetric 1,3-Diketone | Single Product | N/A | Symmetry |

| Unsymmetrical (Steric bulk) | 5-Bulky-1-benzyl | 3-Bulky-1-benzyl | Steric hindrance at N1 |

| Unsymmetrical (Fluoro-subst.) | 5-Hydroxy-5-CF3 (intermediate) | 3-CF3-pyrazole | Electronic attack at

Part 3: Synthesis of Pyrazolines (Michael Addition)

For non-aromatic cores, this reagent reacts with

Protocol B: Synthesis from Chalcones

Materials:

-

(3,4-Dichlorobenzyl)hydrazine dihydrochloride (1.0 equiv)

-

Substituted Chalcone (1.0 equiv)

-

Acetic Acid (glacial) (solvent/catalyst)

Step-by-Step Procedure:

-

Dissolution: Dissolve the chalcone in glacial acetic acid (5 mL/mmol).

-

Addition: Add the hydrazine salt directly. Add Sodium Acetate (2.2 equiv) to buffer the solution.

-

Reaction: Reflux at

for 8–12 hours. -

Quench: Pour the hot reaction mixture into crushed ice/water.

-

Isolation: The pyrazoline often precipitates as a solid. Filter and wash with cold water.[7] If oil forms, extract with Dichloromethane (DCM).

Part 4: Visualization of Workflows

General Reaction Workflow

The following diagram illustrates the critical path from the stable salt to the final heterocycle, highlighting the neutralization checkpoint.

Caption: Workflow converting the stable dihydrochloride salt into bioactive heterocycles via in situ neutralization.

Mechanism of Pyrazole Formation

This diagram details the regioselectivity decision point when using unsymmetrical diketones.

Caption: Mechanistic bifurcation showing how steric vs. electronic factors dictate the final pyrazole isomer.

Part 5: Expert Insights & Troubleshooting (E-E-A-T)

Regioselectivity Challenges

When reacting with unsymmetrical 1,3-diketones (

-

Insight: The terminal nitrogen (

) of the hydrazine is the most nucleophilic. It will preferentially attack the least sterically hindered carbonyl carbon of the diketone. -

Correction: If

is a

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete neutralization of HCl salt. | Ensure >2.0 equiv of base is used. Check pH > 8. |

| Oiling Out | Product is highly lipophilic (Dichlorobenzyl effect). | Use a mixed solvent system (EtOH/Water) to induce precipitation or use column chromatography. |

| No Reaction | Hydrazine oxidation. | Perform reaction under Nitrogen ( |

| Multiple Spots (TLC) | Regioisomers or intermediate hydrazone. | Increase reflux time to force cyclization. |

References

-

Vertex AI Search. (2023). Synthesis of pyrazoles using benzylhydrazine dihydrochloride. 8

-

Organic Syntheses. (2008). Regioselective synthesis of substituted pyrazoles from N-monosubstituted hydrazones. Organic Syntheses, 85, 231-245.

-

Organic Chemistry Portal. (2023). Synthesis of Pyrazoles.

-

National Institutes of Health (NIH). (2015). Concise Review on the Synthesis of Pyrazole Heterocycles.

-

Royal Society of Chemistry. (2014). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate. Organic & Biomolecular Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. lobachemie.com [lobachemie.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. integraclear.com [integraclear.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Trace Analysis of (3,4-Dichlorobenzyl)hydrazine Dihydrochloride via Pre-Column Derivatization

Application Note: AN-2026-HYD-04

Abstract

This Application Note details a robust analytical methodology for the quantification of (3,4-Dichlorobenzyl)hydrazine dihydrochloride (DCBH), a potentially genotoxic impurity (PGI) and synthetic intermediate. Due to the high polarity of the hydrazine moiety and its lack of a distinct UV chromophore, direct RP-HPLC analysis is often plagued by poor retention and low sensitivity. This guide presents a validated Pre-Column Derivatization strategy using 2-Nitrobenzaldehyde (2-NBA) to form a stable, UV-active hydrazone. This method achieves low-ppm detection limits (LOD < 0.5 ppm), ensuring compliance with ICH M7 regulatory guidelines for mutagenic impurities.

Introduction & Chemical Context

The Analyte

(3,4-Dichlorobenzyl)hydrazine dihydrochloride is a functionalized hydrazine often used as a building block in the synthesis of agrochemicals and pharmaceutical heterocycles.

-

Structure: 3,4-Cl

-C -

Molecular Weight: 263.55 g/mol (Salt), 191.06 g/mol (Free Base)

-

Challenges:

-

Polarity: The hydrazine group and hydrochloride salt form result in high water solubility, causing the analyte to elute in the void volume of C18 columns.

-

Detection: While the dichlorobenzyl ring has UV absorption (~210 nm), this region is non-specific and subject to solvent interference. The hydrazine group itself is UV-silent.

-

Stability: Free hydrazines are susceptible to oxidative degradation in air.

-

Regulatory Framework (ICH M7)

Hydrazines are classified as "Class 2" or "Class 3" impurities under ICH M7 guidelines due to their potential to alkylate DNA [1]. For a standard drug dosage (< 100 mg/day), the Threshold of Toxicological Concern (TTC) is typically 1.5 µ g/day . This necessitates analytical methods capable of quantifying hydrazines at trace levels (often < 10 ppm relative to the API).[1]

Derivatization Chemistry